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Introduction
SK-575 is a novel small molecule that has emerged as a potent and specific agent in the field

of cancer therapy, particularly in the context of the DNA Damage Response (DDR). It is a

proteolysis-targeting chimera (PROTAC) specifically designed to induce the degradation of

Poly(ADP-ribose) polymerase 1 (PARP1).[1][2][3] PARP1 is a key enzyme in the repair of

single-strand DNA breaks (SSBs); its inhibition or degradation leads to the accumulation of

SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks

(DSBs).[1] In cancers with deficiencies in homologous recombination (HR) repair, such as

those with BRCA1/2 mutations, the degradation of PARP1 by SK-575 leads to synthetic

lethality and potent anti-tumor activity.[1][2][3]

This technical guide provides an in-depth overview of SK-575, including its mechanism of

action, quantitative data on its anti-cancer activity, detailed experimental protocols for its

evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action of SK-575
SK-575 functions as a PARP1 degrader by hijacking the ubiquitin-proteasome system.[1] This

bifunctional molecule consists of a ligand that binds to PARP1, a linker, and a ligand that

recruits an E3 ubiquitin ligase, Cereblon (CRBN).[1] The binding of SK-575 to both PARP1 and

CRBN brings them into close proximity, facilitating the ubiquitination of PARP1. Poly-
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ubiquitinated PARP1 is then recognized and degraded by the 26S proteasome. This targeted

degradation of PARP1 is highly specific and does not significantly affect the levels of PARP2.[1]

The depletion of PARP1 compromises the base excision repair (BER) pathway, leading to an

accumulation of DNA single-strand breaks. In cells with deficient homologous recombination

repair (e.g., BRCA1/2 mutated cancers), these unresolved single-strand breaks are converted

to double-strand breaks during DNA replication, which cannot be efficiently repaired, ultimately

resulting in cell death.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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